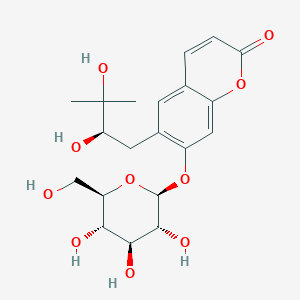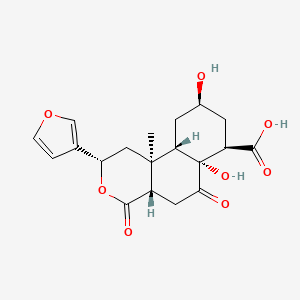
Peucedanol 7-O-glucósido
Descripción general
Descripción
Peucedanol 7-O-glucoside is a natural product isolated from the root of Peucedanum japonicum . This compound has garnered attention due to its potential medicinal properties, including anti-inflammatory, analgesic, and antipyretic effects . It is characterized by the presence of a glucoside ring attached to the C-7 position of the peucedanol molecule .
Aplicaciones Científicas De Investigación
Peucedanol 7-O-glucoside has a wide range of scientific research applications:
Mecanismo De Acción
Target of Action
Peucedanol 7-O-glucoside primarily targets the G protein-coupled receptor 43 (GPR43) . GPR43 is a receptor that plays a crucial role in the immune response and inflammation regulation.
Mode of Action
Peucedanol 7-O-glucoside binds to the GPR43 and induces the production of prostaglandin E2 (PGE2) in macrophages . PGE2 is a bioactive lipid that plays a key role in inflammation and immune responses. Additionally, this compound inhibits the production of proinflammatory mediators such as nitric oxide (NO), tumor necrosis factor-α (TNFα), interleukin 6 (IL6), and IL1β by inhibiting nuclear factor kappa B (NFκB) .
Análisis Bioquímico
Biochemical Properties
Peucedanol 7-O-glucoside plays a significant role in biochemical reactions due to its antioxidant properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to scavenge free radicals, thereby protecting cells from oxidative stress . Additionally, Peucedanol 7-O-glucoside interacts with enzymes involved in glucose metabolism, which may contribute to its antidiabetic effects . The compound’s ability to inhibit platelet aggregation suggests interactions with proteins involved in the coagulation pathway .
Cellular Effects
Peucedanol 7-O-glucoside exerts various effects on different cell types and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, Peucedanol 7-O-glucoside can modulate the expression of genes involved in antioxidant defense mechanisms, thereby enhancing the cell’s ability to combat oxidative stress . Additionally, it affects cellular metabolism by interacting with enzymes involved in glucose utilization, which may help regulate blood sugar levels .
Molecular Mechanism
The molecular mechanism of Peucedanol 7-O-glucoside involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, Peucedanol 7-O-glucoside can inhibit enzymes responsible for reactive oxygen species (ROS) production, thereby reducing oxidative stress . It also activates antioxidant enzymes, enhancing the cell’s defense against oxidative damage . Furthermore, Peucedanol 7-O-glucoside influences gene expression by modulating transcription factors involved in antioxidant response pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Peucedanol 7-O-glucoside have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that Peucedanol 7-O-glucoside remains stable under specific storage conditions, maintaining its bioactivity . Prolonged exposure to certain environmental factors may lead to its degradation, potentially reducing its efficacy . Long-term studies in vitro and in vivo have demonstrated sustained antioxidant and anti-inflammatory effects of Peucedanol 7-O-glucoside .
Dosage Effects in Animal Models
The effects of Peucedanol 7-O-glucoside vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antioxidant and antidiabetic activities . Higher doses may lead to toxic or adverse effects, including potential hepatotoxicity . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired therapeutic effects without causing harm .
Metabolic Pathways
Peucedanol 7-O-glucoside is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized by enzymes in the liver, leading to the formation of metabolites that retain bioactivity . These metabolites may further interact with metabolic pathways, influencing metabolic flux and metabolite levels . Peucedanol 7-O-glucoside also affects the levels of key metabolites involved in glucose and lipid metabolism .
Transport and Distribution
Within cells and tissues, Peucedanol 7-O-glucoside is transported and distributed through specific transporters and binding proteins. The compound’s localization and accumulation are influenced by these interactions . Studies have shown that Peucedanol 7-O-glucoside can be efficiently transported into cells, where it exerts its bioactive effects . The distribution of Peucedanol 7-O-glucoside within tissues is also crucial for its therapeutic potential, as it needs to reach target sites to exert its effects .
Subcellular Localization
Peucedanol 7-O-glucoside’s subcellular localization plays a vital role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, Peucedanol 7-O-glucoside may localize to the mitochondria, where it can directly interact with mitochondrial enzymes involved in oxidative stress response . This subcellular targeting enhances the compound’s efficacy in protecting cells from oxidative damage .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Peucedanol 7-O-glucoside is typically isolated from natural sources rather than synthesized chemically. The isolation process involves extracting the compound from the roots of Peucedanum japonicum using solvents such as methanol or ethanol . The extract is then subjected to chromatographic techniques, including high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS), to purify and identify the compound .
Industrial Production Methods: advancements in biotechnological approaches, such as plant cell culture techniques, could potentially be explored for large-scale production in the future .
Análisis De Reacciones Químicas
Types of Reactions: Peucedanol 7-O-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or halide ions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of the compound .
Comparación Con Compuestos Similares
Propiedades
IUPAC Name |
6-[(2R)-2,3-dihydroxy-3-methylbutyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O10/c1-20(2,27)14(22)6-10-5-9-3-4-15(23)28-11(9)7-12(10)29-19-18(26)17(25)16(24)13(8-21)30-19/h3-5,7,13-14,16-19,21-22,24-27H,6,8H2,1-2H3/t13-,14-,16-,17+,18-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCVVAVPFHUPNH-UPPPXSOGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(CC1=C(C=C2C(=C1)C=CC(=O)O2)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H](CC1=C(C=C2C(=C1)C=CC(=O)O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S,4S,5S,6S)-6-[3-[(1R)-1-[(2R,3S,4S,5S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-2-(methylamino)ethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1151895.png)

![2,2-dichloro-N-[(1R)-3-[[3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]amino]-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide](/img/structure/B1151901.png)
![1-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione](/img/structure/B1151912.png)
